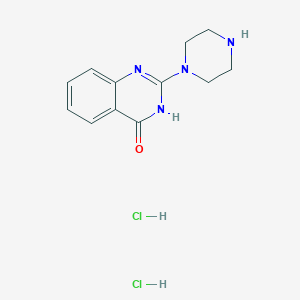

2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-yl-3H-quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2,(H,14,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWKGYRYZWMKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinazolin-4(3H)-one Core

A common approach involves the reaction of anthranilamide derivatives with suitable reagents such as aldehydes or acid chlorides to form the quinazolinone ring system. For example, o-aminobenzamide can be reacted with aldehydes or acid chlorides under reflux conditions to afford quinazolin-4(3H)-one intermediates.

Oxidative cyclization methods under metal-catalyst-free conditions have also been reported, employing oxidants such as oxone or NaIO4 to facilitate the formation of the quinazolinone ring with moderate yields (50-70%).

Formation of the Dihydrochloride Salt

- The free base 2-(piperazin-1-yl)quinazolin-4(3H)-one is converted to its dihydrochloride salt by treatment with hydrochloric acid, often in an alcoholic solvent such as methanol or ethanol. This step precipitates the dihydrochloride salt, which is isolated by filtration and washing.

Representative Synthetic Scheme

Research Findings and Optimization

Reaction Time and Temperature: Extended reflux times (up to 20 hours) and elevated temperatures (~90-110°C) are often necessary to drive the substitution and condensation reactions to completion.

Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while alcoholic solvents facilitate salt formation and product isolation.

Yield Optimization: Use of triethylamine as a base during intermediate formation improves yields by scavenging HCl and driving the reaction forward.

Characterization: The products are typically characterized by melting point determination, IR spectroscopy (noting characteristic C=O and N-H stretches), and NMR spectroscopy to confirm the quinazolinone and piperazine moieties.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Starting materials | o-Aminobenzamide, aldehydes, acid chlorides | Precursors for quinazolinone core |

| Reaction temperature | 80-110°C | Ensures cyclization and substitution |

| Reaction time | 12-20 hours | Longer times improve conversion |

| Solvent | DMF, ethanol, methanol | DMF for substitution; alcohols for salt formation |

| Base | Triethylamine | Neutralizes acid byproducts, improves yield |

| Oxidants (for cyclization) | Oxone, NaIO4 (metal-free conditions) | Alternative green methods for ring formation |

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Condensation Reactions: The compound can form condensation products with other molecules, expanding its chemical versatility.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for the development of drugs aimed at treating diseases such as cancer and infections.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of quinazoline can inhibit tumor growth by targeting specific kinases involved in cell proliferation.

- Antimicrobial Properties : Studies have shown that compounds similar to this quinazoline derivative exhibit significant antimicrobial activity against various pathogens, suggesting potential use in treating infections.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : Allows for the introduction of different functional groups at the quinazoline ring.

- Condensation Reactions : Facilitates the formation of larger molecular frameworks, which can be useful in drug design.

Biological Research

The compound is studied for its biological mechanisms, particularly how it interacts with enzymes and receptors. This research is crucial for understanding its potential therapeutic effects.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Quinazolin-4(3H)-one core with a piperazine substituent at position 2. The dihydrochloride salt increases polarity and aqueous solubility.

- Levocetirizine Dihydrochloride : Features a diphenylmethyl-piperazine moiety linked to an acetic acid group. The (R)-enantiomer configuration enhances H1 receptor selectivity .

- Triazole Derivatives () : Contain a 1,2,4-triazol-3-one core conjugated with a dichlorophenyl-dioxolane group and piperazine linker. These modifications are critical for antifungal activity via cytochrome P450 inhibition .

Functional Group Variations

- The target compound lacks the chlorophenyl or triazole groups seen in Levocetirizine and compounds, respectively. Instead, its quinazolinone core may favor interactions with kinase ATP-binding domains or DNA topoisomerases.

Pharmacological Activity

Pharmacokinetic Properties

- Solubility : The dihydrochloride salt of the target compound likely improves water solubility, similar to Levocetirizine dihydrochloride (solubility >50 mg/mL in water) .

- Metabolism : Piperazine-containing compounds are often metabolized via hepatic CYP450 enzymes. Levocetirizine undergoes minimal metabolism, whereas triazole derivatives () are extensively metabolized, contributing to drug-drug interaction risks .

Biological Activity

Overview

2-(Piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is a compound from the quinazoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

- Chemical Formula : C12H16Cl2N4O

- Molecular Weight : 303.19 g/mol

- CAS Number : 1881328-01-3

- IUPAC Name : this compound

The compound features a quinazolinone core substituted with a piperazine moiety, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as kinases, which play a pivotal role in various cellular processes including cell proliferation and apoptosis.

- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways related to cancer and inflammation.

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. It has been evaluated against several cancer cell lines, revealing moderate to high inhibitory effects on cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induces apoptosis and cell cycle arrest |

| A549 (Lung) | 15 | Inhibits proliferation via kinase inhibition |

| HeLa (Cervical) | 12 | Modulates apoptotic pathways |

Antimicrobial Activity

The compound also exhibits promising antimicrobial effects against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Candida albicans | 16 | Fungicidal |

Case Studies

- Antitumor Efficacy in Xenograft Models : In a study involving MDA-MB-468 xenografts, the compound demonstrated significant tumor growth inhibition without notable toxicity. The mechanism was attributed to its ability to induce apoptosis through the modulation of BRD4 and PARP1 pathways, suggesting a dual-target strategy for breast cancer treatment .

- Antimicrobial Screening : A series of experiments assessed the antimicrobial properties of various quinazoline derivatives, including this compound. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .

Comparative Analysis with Similar Compounds

When compared to other quinazoline derivatives, this compound shows unique properties:

| Compound | IC50 (µM) | Target Activity |

|---|---|---|

| 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)quinazolin-4-amine | 20 | PAK4 Inhibition |

| This compound | 10 | Broad-spectrum anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride, and how can intermediates be purified?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine derivatives and quinazolinone precursors. For example, tert-butyl piperazine intermediates are often deprotected using trifluoroacetic acid (TFA) to yield free piperazine, followed by salt formation with HCl (e.g., TFA removal under reduced pressure and HCl treatment) . Purification typically involves recrystallization or column chromatography with silica gel. Key intermediates should be monitored via TLC or HPLC to ensure reaction progression.

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., piperazine NH peaks at δ 1.5–2.5 ppm, aromatic protons in quinazolinone at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ adducts) .

- Elemental Analysis : Ensure stoichiometric consistency with theoretical values (e.g., Cl⁻ content via ion chromatography) .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, as dihydrochloride salts are hygroscopic. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term storage behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell line-specific expression of target proteins. For example, PI3K inhibition studies require validating isoform selectivity (e.g., α vs. γ isoforms) using kinase profiling panels . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and control for environmental factors like serum proteins in media .

Q. What strategies improve reaction yields during large-scale synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of piperazine derivatives to quinazolinone precursors) and use catalysts like DMAP to accelerate amide bond formation. Solvent selection is critical: polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require post-reaction dilution with water to precipitate the product . For dihydrochloride salt formation, controlled HCl gas bubbling in ethanol improves crystallinity .

Q. How do structural modifications to the quinazolinone core impact target binding affinity?

- Methodological Answer : Substituents at the 2- and 3-positions of the quinazolinone ring modulate steric and electronic interactions. For instance:

- Electron-withdrawing groups (e.g., -CF₃) enhance hydrogen bonding with kinase ATP-binding pockets .

- Bulkier substituents (e.g., benzyl groups) may reduce solubility but improve selectivity by occupying hydrophobic subpockets. Computational docking (e.g., AutoDock Vina) combined with site-directed mutagenesis studies can validate binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.